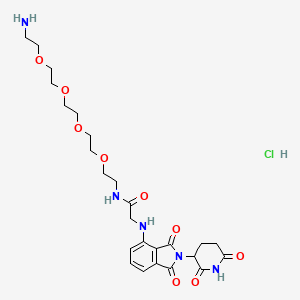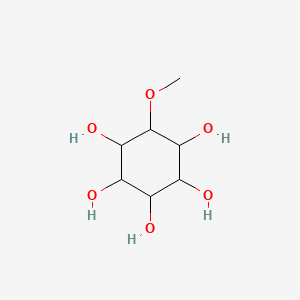![molecular formula C49H60F2N4O14 B11935502 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-ジヒドロキシブタン二酸;メチル(1R,9R,10S,11R,12R,19R)-11-アセチルオキシ-4-[(12S,16R)-16-(1,1-ジフルオロエチル)-12-メトキシカルボニル-1,10-ジアザテトラシクロ[123103,1104,9]オクタデカ-3(11),4,6,8-テトラエン-12-イル]-12-エチル-10-ヒドロキシ-5-メトキシ-8-メチル-8,16-ジアザペンタシクロ[106101,902,7016,19]ノナデカ-2,4,6,13-テトラエン-10-カルボン酸は、複数の立体中心と官能基を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成には、それぞれ特定の試薬と条件を必要とする複数の手順が含まれます。最初のステップは、通常、(2R,3R)-2,3-ジヒドロキシブタン二酸の調製を伴い、これは酒石酸の酸化によって合成できます。その後のステップには、一連の環化と官能基変換による複雑なジアザテトラシクロ構造の形成が含まれます。
工業的生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が必要です。これには、連続フロー反応器や自動合成プラットフォームなどの高度な技術を使用し、プロセスを合理化し、生産コストを削減することが含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、カルボニル化合物に酸化できます。
還元: カルボニル基は、アルコールに還元できます。
置換: アセチルオキシ基とメトキシ基は、他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)があります。
置換: 一般的な試薬には、アミンやチオールなどの求核試薬があります。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成されるのに対し、カルボニル基の還元により第一級アルコールまたは第二級アルコールが生成されます。
科学研究への応用
この化合物は、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 酵素メカニズムとタンパク質-リガンド相互作用を研究するためのプローブとして使用できます。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。複数の官能基と立体中心により、高い特異性と親和性でこれらの標的に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらします。関与する経路には、シグナル伝達、遺伝子発現、代謝調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
(2R,3R)-2,3-ジヒドロキシブタン二酸: 複雑なジアザテトラシクロ構造を持たない、同様の立体化学を持つより単純な化合物。
メチル(1R,9R,10S,11R,12R,19R)-11-アセチルオキシ-4-[(12S,16R)-16-(1,1-ジフルオロエチル)-12-メトキシカルボニル-1,10-ジアザテトラシクロ[12.3.1.03,11.04,9]オクタデカ-3(11),4,6,8-テトラエン-12-イル]-12-エチル-10-ヒドロキシ-5-メトキシ-8-メチル-8,16-ジアザペンタシクロ[10.6.1.01,9.02,7.016,19]ノナデカ-2,4,6,13-テトラエン-10-カルボン酸: 同様のコア構造を持つが、異なる官能基を持つ化合物。
ユニークさ
この化合物のユニークさは、その複雑な構造にあります。これは、幅広い化学修飾と生物学的標的との相互作用を可能にします。これは、科学研究と潜在的な治療用途のための貴重なツールです。
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-dihydroxybutanedioic acid: A simpler compound with similar stereochemistry but lacking the complex diazatetracyclo structure.
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate: A compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a valuable tool for scientific research and potential therapeutic applications.
特性
分子式 |
C49H60F2N4O14 |
|---|---|
分子量 |
967.0 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26?,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 |
InChIキー |
TXONSEMUKVZUON-OJSDPXDWSA-N |
異性体SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)

